molecular formula C8H12N2O3 B2616806 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione CAS No. 638138-07-5

1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2616806
CAS No.: 638138-07-5
M. Wt: 184.195
InChI Key: XHBMOOZKVMLXOV-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a diazinane ring substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropan-1-amine with a suitable carbonyl compound, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized diazinane derivatives, while reduction can produce reduced forms with different functional groups .

Scientific Research Applications

1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives and related heterocyclic compounds such as:

Uniqueness

1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2-methylpropyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h5H,3-4H2,1-2H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBMOOZKVMLXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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